9-Methylenexanthene
Overview
Description
9-Methylenexanthene is an organic compound with the molecular formula C14H10O It is a derivative of xanthene, characterized by the presence of a methylene group at the 9th position of the xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylenexanthene typically involves the reaction of xanthene with formaldehyde under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the methylene group is introduced at the 9th position of the xanthene ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 9-Methylenexanthene undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group, resulting in the formation of 9-xanthenone.
Reduction: The compound can be reduced to form 9-methylxanthene.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 9-xanthenone.
Reduction: 9-methylxanthene.
Substitution: Halogenated derivatives such as 9-bromo-9-methylenexanthene.
Scientific Research Applications
9-Methylenexanthene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Methylenexanthene involves its interaction with various molecular targets. The methylene group at the 9th position can participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The compound’s biological activities are attributed to its ability to interact with cellular proteins and enzymes, potentially modulating their functions.
Comparison with Similar Compounds
Xanthene: The parent compound of 9-Methylenexanthene, lacking the methylene group at the 9th position.
9-xanthenone: An oxidized derivative of this compound.
9-methylxanthene: A reduced derivative of this compound.
Uniqueness: this compound is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other xanthene derivatives and makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
9-methylidenexanthene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZPGIFCLSBMQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2OC3=CC=CC=C13 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433387 | |
Record name | 9-methylenexanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55164-22-2 | |
Record name | 9-methylenexanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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